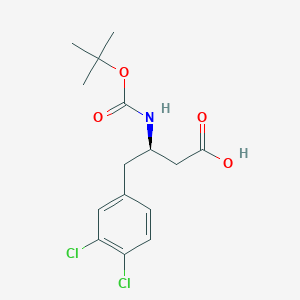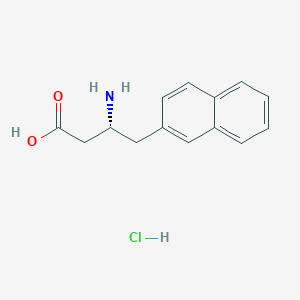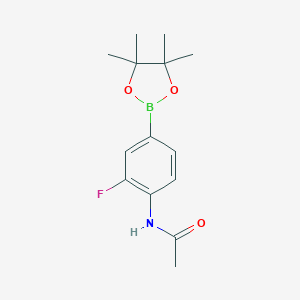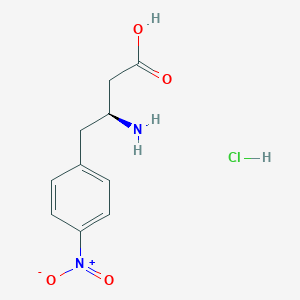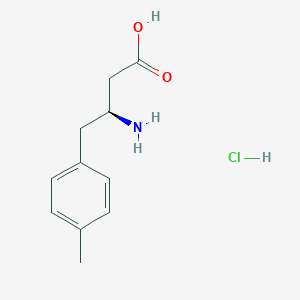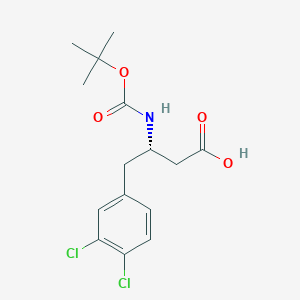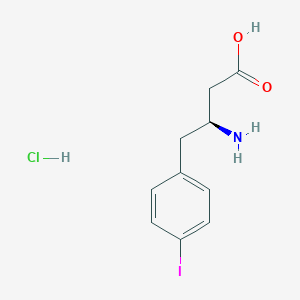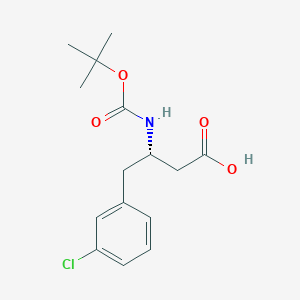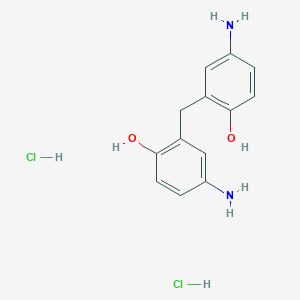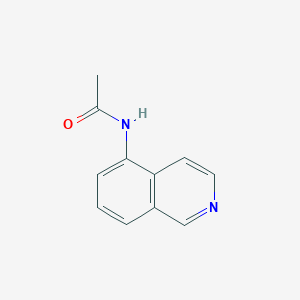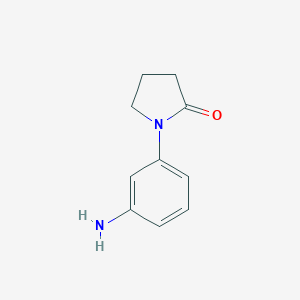
1-(3-Aminophenyl)pyrrolidin-2-one
説明
“1-(3-Aminophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da . It is a useful research chemical .
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones, which includes “1-(3-Aminophenyl)pyrrolidin-2-one”, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “1-(3-Aminophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to an aminophenyl group .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, including “1-(3-Aminophenyl)pyrrolidin-2-one”, involves a cascade of reactions starting from N-substituted piperidines . The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“1-(3-Aminophenyl)pyrrolidin-2-one” is a solid compound . It has a molecular formula of C10H12N2O, an average mass of 176.215 Da, and a monoisotopic mass of 176.094955 Da .科学的研究の応用
Organic Synthesis Applications :
- Pyrrolin-2-ones and 2-pyrrolidinones, closely related to 1-(3-Aminophenyl)pyrrolidin-2-one, are significant in organic synthesis. They are often found in biologically active natural products. Their ability to react as acceptors in conjugate addition reactions makes them valuable in synthesizing reactive 3-pyrrolin-2-ones and potentially bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).
Derivative Synthesis and Biological Activity :
- The synthesis of various derivatives of pyrrolidin-2-ones, including those with hydroxypropyl and furyl-2-carbonyl groups, is significant in pharmacy. The introduction of different substituents into the nucleus of these compounds is vital for creating new medicinal molecules with improved biological activity. The synthesized compounds were characterized using techniques like 1H NMR spectroscopy and IR spectrometry (Rubtsova et al., 2020).
Potential in Peptide Analogs :
- Pyrrolidine-2,4-diones, analogues of amino acids, have been used in the synthesis of N-acylated, O-alkylated pyrrolin-2-ones. These dipeptide analogs exhibit an extended conformation, which can have implications in medicinal chemistry (Hosseini et al., 2006).
Structural and Quantum Mechanical Studies :
- Studies on pyrroles and their analogs, like 1-(2-aminophenyl) pyrrole, have provided insights into their structural and quantum mechanical properties. This includes X-Ray diffraction, various spectroscopic methods, and density functional theory results (Srikanth et al., 2020).
Synthesis of Bioactive Compounds :
- Pyrrolidin-2-one derivatives, synthesized through the reductive cyclization of relevant esters, serve as pharmacophoric fragments for various biologically active compounds. This synthesis process is crucial for developing new medications (Kulig et al., 2010).
Anti-Cancer and Anti-Inflammatory Activities :
- Some pyrrolidin-2-one derivatives have shown anti-cancer, anti-inflammatory, and antioxidant properties. For instance, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol demonstrated significant anti-inflammatory and anticancer activities (Zulfiqar et al., 2021).
特性
IUPAC Name |
1-(3-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGGRBIDRBYUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350593 | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)pyrrolidin-2-one | |
CAS RN |
31992-43-5 | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

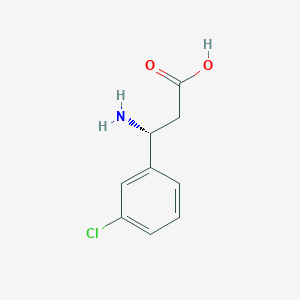
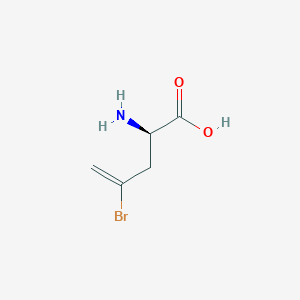
![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)
![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)
